molecular formula C24H23N3OS B303568 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303568
M. Wt: 401.5 g/mol
InChI Key: DRUDSRCTQWWYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as HCTP, is a novel compound that has shown promising potential in scientific research applications.

Mechanism of Action

The exact mechanism of action of 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is not yet fully understood. However, studies have shown that 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can modulate various signaling pathways, including the NF-κB pathway and the Akt/mTOR pathway. 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has also been found to interact with various receptors, including the 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. One study showed that 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-inflammatory effects. Additionally, 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been found to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its high potency and selectivity. 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been found to have a low IC50 value in various assays, indicating its high potency. Additionally, 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been found to have a high selectivity for certain receptors, which can reduce off-target effects. However, one limitation of using 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its limited availability. 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a novel compound, and its synthesis method is complex and time-consuming.

Future Directions

There are several future directions for research on 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential in treating various neurological disorders, such as Parkinson's disease and depression. Additionally, future studies could explore the use of 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other compounds to enhance its therapeutic efficacy.
Conclusion
In conclusion, 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a novel compound that has shown promising potential in scientific research applications. Its synthesis method is complex, but its high potency and selectivity make it a valuable tool in lab experiments. Future research on 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could lead to the development of new therapies for various diseases and disorders.

Synthesis Methods

The synthesis of 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves the condensation of 2-naphthylamine with 2-cycloocten-1-one, followed by hydrogenation and cyclization to form the cycloocta[b]thieno[3,2-e]pyridine ring system. The resulting compound is then treated with a carboxylic acid derivative to form the carboxamide group. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been found to have potential in various scientific research applications. One study showed that 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study demonstrated that 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can inhibit the proliferation of cancer cells in vitro and in vivo. Additionally, 3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

6-amino-N-naphthalen-2-yl-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C24H23N3OS/c25-21-19-14-17-9-3-1-2-4-10-20(17)27-24(19)29-22(21)23(28)26-18-12-11-15-7-5-6-8-16(15)13-18/h5-8,11-14H,1-4,9-10,25H2,(H,26,28)

InChI Key

DRUDSRCTQWWYEP-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)NC4=CC5=CC=CC=C5C=C4)N

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC5=CC=CC=C5C=C4)N

Origin of Product

United States

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